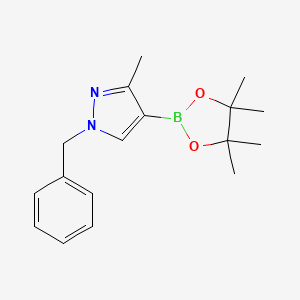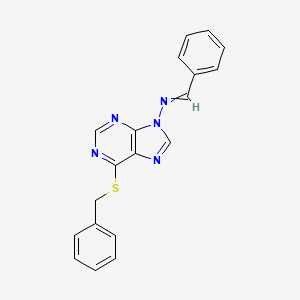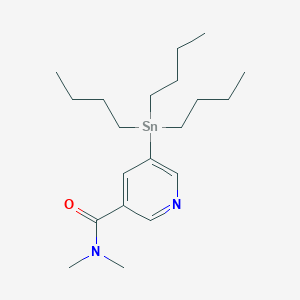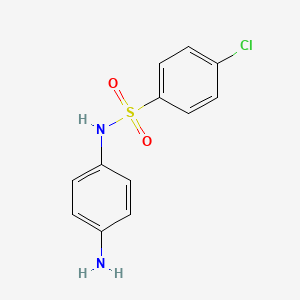
2-But-1-en-1-yl-1-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((E)-but-1-enyl)naphthalene-1-carbaldehyde is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with a butenyl group and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-but-1-enyl)naphthalene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthol with but-1-enyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of aqueous micellar media, can improve the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-((E)-but-1-enyl)naphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed
Oxidation: 2-((E)-but-1-enyl)naphthalene-1-carboxylic acid.
Reduction: 2-((E)-but-1-enyl)naphthalene-1-methanol.
Substitution: 2-((E)-but-1-enyl)-3-bromonaphthalene-1-carbaldehyde.
Applications De Recherche Scientifique
2-((E)-but-1-enyl)naphthalene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-((E)-but-1-enyl)naphthalene-1-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((E)-but-1-enyl)naphthalene-1-carboxylic acid
- 2-((E)-but-1-enyl)naphthalene-1-methanol
- 2-((E)-but-1-enyl)-3-bromonaphthalene-1-carbaldehyde
Uniqueness
2-((E)-but-1-enyl)naphthalene-1-carbaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C15H14O |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2-but-1-enylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C15H14O/c1-2-3-6-13-10-9-12-7-4-5-8-14(12)15(13)11-16/h3-11H,2H2,1H3 |
Clé InChI |
JFHWNUMYTUPNMD-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC1=C(C2=CC=CC=C2C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13986155.png)



![5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid](/img/structure/B13986166.png)




